N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Brand Name: Vulcanchem
CAS No.: 1153745-82-4
VCID: VC6418681
InChI: InChI=1S/C15H21NO/c1-10-8-11(2)15-13(9-10)14(4-3-7-17-15)16-12-5-6-12/h8-9,12,14,16H,3-7H2,1-2H3
SMILES: CC1=CC(=C2C(=C1)C(CCCO2)NC3CC3)C
Molecular Formula: C15H21NO
Molecular Weight: 231.339

N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

CAS No.: 1153745-82-4

Cat. No.: VC6418681

Molecular Formula: C15H21NO

Molecular Weight: 231.339

* For research use only. Not for human or veterinary use.

N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine - 1153745-82-4

Specification

CAS No. 1153745-82-4
Molecular Formula C15H21NO
Molecular Weight 231.339
IUPAC Name N-cyclopropyl-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Standard InChI InChI=1S/C15H21NO/c1-10-8-11(2)15-13(9-10)14(4-3-7-17-15)16-12-5-6-12/h8-9,12,14,16H,3-7H2,1-2H3
Standard InChI Key AJQONRIGTCLSOK-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(CCCO2)NC3CC3)C

Introduction

Structural Characteristics and Molecular Topology

Core Benzoxepin Architecture

The compound’s backbone consists of a 2,3,4,5-tetrahydro-1-benzoxepin system, a seven-membered oxygen-containing heterocycle fused to a benzene ring. This structure imparts rigidity and electronic diversity, factors critical for interactions in biological systems or materials applications. The tetrahydro configuration reduces ring strain compared to fully unsaturated benzoxepins, enhancing synthetic accessibility .

Substituent Configuration

  • Methyl Groups: Methyl substituents at positions 7 and 9 introduce steric bulk and modulate electron density within the aromatic system. These groups influence intermolecular interactions and solubility profiles, though experimental solubility data remain unreported .

  • Cyclopropylamine Moiety: The N-cyclopropyl group attached to the amine nitrogen introduces geometric constraint and potential metabolic stability, a feature leveraged in medicinal chemistry to optimize pharmacokinetics .

Spectroscopic and Analytical Profiling

Predicted Collision Cross-Section (CCS) Values

Collision cross-section values, critical for ion mobility spectrometry, have been computationally predicted for various ionized forms of the compound (Table 1). These values aid in characterizing gas-phase behavior and differentiating structural isomers.

Table 1: Predicted CCS Values for Ionized Species

Adductm/zCCS (Ų)
[M+H]⁺232.16959153.4
[M+Na]⁺254.15153165.4
[M+NH₄]⁺249.19613162.5
[M-H]⁻230.15503165.3

These predictions enable method development in mass spectrometry, particularly for distinguishing this compound from analogs such as the 7,8-dimethyl isomer (CID 43512150) .

Nuclear Magnetic Resonance (NMR) Signatures

Though experimental NMR data are unavailable, the structure suggests distinctive signals:

  • Aromatic Protons: Downfield shifts (δ 6.5–7.5 ppm) for the benzoxepin’s aromatic protons, split due to coupling with adjacent methyl groups.

  • Methyl Groups: Singlets near δ 2.3 ppm for the C7 and C9 methyl substituents.

  • Cyclopropyl Protons: Multiplet signals (δ 0.5–1.5 ppm) from the cyclopropane ring’s strained C-H bonds .

Mass Spectrometric Fragmentation

The molecular ion peak at m/z 231.16176 ([M]⁺) would undergo fragmentation characteristic of benzoxepins, including loss of the cyclopropylamine group (–C₃H₅N, 55 Da) and cleavage of the oxygen-containing ring .

Challenges and Future Directions

Data Gaps

  • Solubility and Stability: No experimental data on solubility, thermal stability, or photodegradation.

  • Stereochemical Impact: Unclear how stereochemistry affects biological or material properties.

Research Priorities

  • Synthetic Optimization: Develop scalable routes to enable structure-activity relationship studies.

  • Pharmacological Profiling: Screen against target libraries to identify lead candidates.

  • Analytical Validation: Acquire experimental NMR and CCS data to benchmark computational predictions .

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